

# A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylphenylacetonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Isopropylphenylacetonitrile*

Cat. No.: *B1329806*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of **4-Isopropylphenylacetonitrile**, a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities within the pharmaceutical and chemical industries.

## Core Physical and Chemical Properties

**4-Isopropylphenylacetonitrile**, also known as 2-(4-isopropylphenyl)acetonitrile, is an organic compound with the molecular formula  $C_{11}H_{13}N$ .<sup>[1]</sup> It presents as a colorless liquid and is utilized in the synthesis of more complex molecules. A summary of its key physical properties is provided below for easy reference and comparison.

## Quantitative Data Summary

| Property          | Value             | Conditions                    |
|-------------------|-------------------|-------------------------------|
| Molecular Formula | $C_{11}H_{13}N$   |                               |
| Molecular Weight  | 159.23 g/mol      |                               |
| Density           | 0.960 g/mL        | at 25 °C                      |
| Boiling Point     | 85-90 °C          | at 0.2 atm                    |
| 150 °C            | at 25 mmHg        |                               |
| Flash Point       | >230 °F (>110 °C) |                               |
| Refractive Index  | 1.5125            | at 20 °C (n <sub>20/D</sub> ) |
| CAS Number        | 4395-87-3         |                               |

## Experimental Protocols for Property Determination

Standardized methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline general experimental protocols applicable to the characterization of liquid organic compounds like **4-Isopropylphenylacetonitrile**.

### Density Determination

The density of a liquid organic compound can be accurately measured using a pycnometer or a volumetric flask.<sup>[2]</sup>

Protocol using a Volumetric Flask:

- A clean and dry 10 mL volumetric flask is weighed accurately on an analytical balance. This initial mass is recorded.
- The flask is then filled to the calibration mark with the liquid sample, ensuring the meniscus is precisely on the mark.
- The filled flask is weighed again to determine the total mass of the flask and the liquid.
- The mass of the liquid is calculated by subtracting the mass of the empty flask from the total mass.

- The density is then calculated by dividing the mass of the liquid by its known volume (10.0 mL).
- The procedure should be repeated multiple times to ensure accuracy, and the average value is reported.<sup>[3]</sup> The temperature at which the measurement is taken must be recorded as density is temperature-dependent.

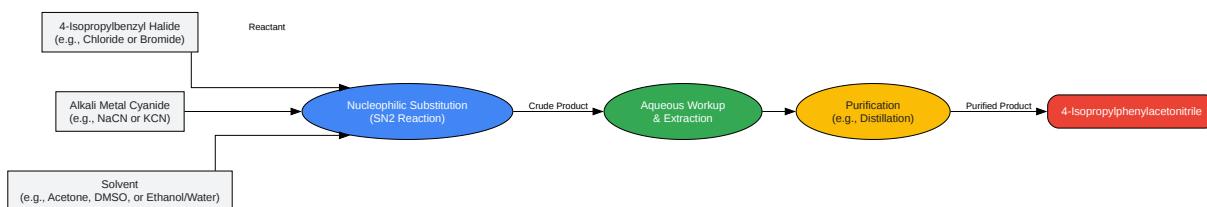
## Boiling Point Determination

The boiling point of a small quantity of an organic liquid can be determined using the Thiele tube method or a simple distillation apparatus.<sup>[4][5]</sup>

Thiele Tube Protocol:

- A small amount of the **4-Isopropylphenylacetonitrile** is placed in a small test tube (fusion tube).
- A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.
- The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin).
- The Thiele tube is heated gently and uniformly.<sup>[5][6]</sup>
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed. The temperature is read when the liquid starts to enter the capillary tube after the heating is stopped.<sup>[5]</sup>

## Refractive Index Determination


The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property and is commonly measured using an Abbe refractometer.<sup>[7]</sup>

Abbe Refractometer Protocol:

- The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[\[8\]](#)
- A few drops of the **4-Isopropylphenylacetonitrile** sample are placed on the surface of the lower prism.
- The prisms are closed and clamped together, allowing the liquid to spread into a thin film.
- Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read directly from the instrument's scale.
- The temperature of the measurement is critical and is typically controlled by circulating water through the instrument. The standard temperature for reporting refractive index is 20°C.

## Synthesis Pathway Visualization

The synthesis of **4-Isopropylphenylacetonitrile** can be achieved through the nucleophilic substitution of a corresponding benzyl halide. The following diagram illustrates a generalized workflow for the synthesis of arylacetonitriles.



[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **4-Isopropylphenylacetonitrile**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Isopropylphenylacetonitrile | C11H13N | CID 138222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329806#4-isopropylphenylacetonitrile-physical-properties-and-density>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)